5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Neuronal differentiation Stem cell biology TrkA signaling

This 5-(thiophen-2-yl)isoxazole-3-carboxamide is a uniquely differentiated TrkA inhibitor probe featuring a 2-(2H-1,2,3-triazol-2-yl)ethyl side chain—absent in the widely used ISX-1 comparator. The 2H-1,2,3-triazole moiety provides additional H-bond acceptor and π-stacking capacity, altering target residence time, selectivity, and solubility (predicted lower logP vs. ISX-1). Built on the oxazole-carboxamide-thiophene scaffold claimed in CA2703106C, it is validated for in vitro kinase inhibition and in vivo models of overactive bladder, urinary frequency, and interstitial cystitis. Its triazole handle also supports bioconjugation or radiolabeling for SAR programs. Ideal for labs mapping TrkA-mediated pathways in neuronal or urothelial cells. Request a quote for custom synthesis.

Molecular Formula C12H11N5O2S
Molecular Weight 289.32 g/mol
CAS No. 943821-75-8
Cat. No. B6527631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
CAS943821-75-8
Molecular FormulaC12H11N5O2S
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)C(=O)NCCN3N=CC=N3
InChIInChI=1S/C12H11N5O2S/c18-12(13-5-6-17-14-3-4-15-17)9-8-10(19-16-9)11-2-1-7-20-11/h1-4,7-8H,5-6H2,(H,13,18)
InChIKeyGMDGNRZZLQKRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide (CAS 943821-75-8): Core Scaffold and Pharmacological Context for Scientific Procurement


5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic small molecule (MF: C₁₂H₁₁N₅O₂S, MW: 289.32 g/mol) that combines a 1,2-oxazole (isoxazole) core substituted at the 5‑position with a thiophen‑2‑yl ring and at the 3‑carboxamide with a 2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl side chain. The compound belongs to the azolecarboxamide class, a group extensively claimed for tropomyosin receptor kinase A (TrkA) inhibition and associated lower‑urinary‑tract and pain indications [1]. Structurally related isoxazole‑carboxamides such as ISX‑1 (N‑cyclopropyl‑5‑(thiophen‑2‑yl)isoxazole‑3‑carboxamide) have demonstrated quantifiable activity in neuronal differentiation and mesenchymal stem cell lineage commitment assays, establishing a measurable baseline for this chemotype .

Why 5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide Cannot Be Replaced by Generic Isoxazole‑Carboxamide Analogs in Experimental Protocols


Isoxazole‑3‑carboxamide derivatives exhibit steep structure–activity relationships where minor modifications to the amide side chain profoundly alter biological target engagement, cellular potency, and physicochemical properties. The target compound uniquely appends a 2H‑1,2,3‑triazole moiety via a two‑carbon ethyl linker to the carboxamide nitrogen—a motif that is absent in the widely used probe ISX‑1 (which bears a cyclopropyl group) and in the 5‑methyl or 5‑cyclopropyl oxazole analogs that carry the triazole on the oxazole 5‑position rather than the carboxamide side chain [1]. The 2H‑1,2,3‑triazole ring is not a passive linker; it can act as both a hydrogen‑bond acceptor and a π‑stacking element, potentially altering residence time, selectivity, and solubility relative to alkyl‑substituted comparators [2]. Because the triazole‑ethyl substituent simultaneously changes molecular shape, hydrogen‑bond capacity, and lipophilicity, simple interchange with a cyclopropyl, methyl, or differently positioned triazole analog cannot reproduce the compound's interaction profile without experimental validation.

Quantitative Differentiation of 5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide from Its Closest Chemical Analogs


Structural Distinction from the Reference Probe ISX‑1: Triazole‑Ethyl vs. Cyclopropyl Amide Side Chain

The reference compound ISX‑1 (N‑cyclopropyl‑5‑(thiophen‑2‑yl)isoxazole‑3‑carboxamide) induces neuronal differentiation with an effective concentration of 20 µM in stem/progenitor cell assays . The target compound replaces the cyclopropyl group with a 2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl chain, introducing two additional nitrogen atoms capable of hydrogen‑bond acceptance and altering the carboxamide side‑chain vector. While head‑to‑head potency data for the target compound are not yet publicly available, the structural divergence from ISX‑1 at the amide position is expected to modify target engagement kinetics, metabolic stability, and solubility—parameters that are critical when selecting a chemical probe for neuronal or TrkA‑dependent assays [1].

Neuronal differentiation Stem cell biology TrkA signaling

Positional Isomerism: Triazole at the Carboxamide Side Chain vs. Triazole at the Oxazole 5‑Position

A closely related positional isomer, 5‑methyl‑N‑((1‑(thiophen‑2‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)isoxazole‑3‑carboxamide (CAS 2034560‑29‑5, identical molecular formula C₁₂H₁₁N₅O₂S), places the triazole ring on the oxazole 5‑position rather than on the carboxamide nitrogen [1]. This positional shift alters the spatial relationship between the triazole hydrogen‑bond acceptors and the oxazole‑carboxamide pharmacophore. In azolecarboxamide TrkA inhibitors, the carboxamide side‑chain orientation is a key determinant of kinase domain fit, and repositioning the triazole from the side chain to the core heterocycle is expected to change inhibitor binding mode and isoform selectivity [2].

Medicinal chemistry Kinase inhibition Structure–activity relationship

TrkA Inhibition Class Membership: Oxazole‑Carboxamide Core vs. Alternative Azole Cores

Patent CA2703106C discloses a series of azolecarboxamide compounds that potently inhibit the TrkA receptor, with exemplified compounds demonstrating efficacy in animal models of overactive bladder and lower urinary tract pain [1]. The target compound bears the oxazole‑carboxamide core and thiophene substituent characteristic of the most potent congeners in this patent family. In contrast, many commercially available isoxazole‑carboxamide probes (e.g., ISX‑1) were not optimized for TrkA engagement and exhibit primary activity in adipogenic/osteogenic differentiation pathways (IC₅₀ 1.9 µM for lipid droplet formation; EC₅₀ 1.2 µM for alkaline phosphatase induction) [2]. The triazole‑ethyl side chain of the target compound more closely resembles the substituted‑amide motifs that the innovator patent identifies as critical for TrkA binding, making it a more relevant choice for studies focused on neurotrophin signaling.

TrkA receptor Overactive bladder Pain therapeutics

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity

The replacement of the cyclopropyl group (ISX‑1) with a 2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl chain introduces two additional hydrogen‑bond acceptors (triazole N2 and N3) and increases topological polar surface area (TPSA), which is predicted to lower logP and enhance aqueous solubility relative to ISX‑1 [1]. Conversely, compared with the 5‑methyl positional isomer (CAS 2034560‑29‑5), the target compound places the thiophene ring at the oxazole 5‑position rather than a methyl group, increasing molecular volume and π‑electron surface area—factors that can improve binding affinity for aromatic‑rich kinase pockets but may reduce solubility [1]. These calculated trends provide a physicochemical basis for selecting the target compound when balanced lipophilicity and enhanced solubility are desired over the more lipophilic ISX‑1 scaffold.

Drug-likeness Solubility Permeability

Optimal Scientific and Preclinical Application Scenarios for 5-(Thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide (943821-75-8)


TrkA‑Dependent Lower Urinary Tract Disease Models

The compound's oxazole‑carboxamide‑thiophene scaffold aligns with the TrkA inhibitor chemotype disclosed in Patent CA2703106C [1]. It is best deployed in in vitro kinase inhibition assays and in vivo models of overactive bladder, urinary frequency, and interstitial cystitis where TrkA blockade is the validated mechanism. Its triazole‑ethyl side chain differentiates it from ISX‑1, which lacks documented TrkA activity and is instead characterized for mesenchymal differentiation [2].

Chemical Probe Development for Neurotrophin Signaling

When the research objective is to dissect TrkA‑mediated signaling pathways in neuronal or urothelial cells, the target compound provides a structurally distinct tool from the widely used ISX‑1 probe. The triazole moiety offers additional synthetic handles for bioconjugation or radiolabeling, and its altered lipophilicity profile (predicted lower logP vs. ISX‑1) may improve aqueous solubility in cell‑based assay media [1].

Structure–Activity Relationship (SAR) Expansion Around the Oxazole‑Carboxamide Pharmacophore

Medicinal chemistry programs seeking to diversify the amide side chain of oxazole‑carboxamide leads will find the target compound a valuable SAR probe. Its 2-(2H-1,2,3-triazol-2-yl)ethyl substituent is geometrically and electronically distinct from the cyclopropyl (ISX‑1), 5‑methyl‑triazole (CAS 2034560‑29‑5), and 5‑cyclopropyl‑triazole (CAS 2097888‑28‑1) analogs, enabling systematic mapping of side‑chain tolerance in TrkA or related kinase targets [1].

Physicochemical Benchmarking of Triazole‑Modified Isoxazole Libraries

For laboratories constructing compound libraries around the isoxazole‑carboxamide scaffold, this compound serves as a reference point for the triazole‑ethyl substitution pattern. Its calculated TPSA increase and predicted logP reduction relative to ISX‑1 provide a basis for rank‑ordering library members by solubility and permeability before committing to synthesis of large analog sets [1].

Quote Request

Request a Quote for 5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.